molecular formula C13H17NO4S B6422806 1-(2,5-dimethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid CAS No. 1104519-76-7

1-(2,5-dimethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid

Cat. No. B6422806
CAS RN: 1104519-76-7
M. Wt: 283.35 g/mol
InChI Key: DSNYXAWSXDBVNB-UHFFFAOYSA-N
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Description

The compound “1-(2,5-dimethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . This phenomenon is known as "pseudorotation" .


Chemical Reactions Analysis

Pyrrolidine derivatives exhibit a wide range of chemical reactions. For instance, they can undergo N-heterocyclization with diols, catalyzed by a Cp*Ir complex . They can also react with alkyl nitrene precursors to form various pyrrolidines . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols is another possible reaction .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary depending on their specific structure and target. For instance, different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Safety and Hazards

Pyrrolidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a highly flammable liquid and vapor that causes severe skin burns and eye damage. It is harmful if swallowed or inhaled . Specific safety and hazard information for “1-(2,5-dimethylbenzenesulfonyl)pyrrolidine-2-carboxylic acid” was not found in the retrieved sources.

Future Directions

The pyrrolidine ring continues to be a versatile scaffold for the design of new biologically active compounds . Future research could focus on exploring new synthetic strategies and investigating the influence of different substituents and stereochemistry on the biological activity of pyrrolidine derivatives .

properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-9-5-6-10(2)12(8-9)19(17,18)14-7-3-4-11(14)13(15)16/h5-6,8,11H,3-4,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNYXAWSXDBVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,5-Dimethylphenyl)sulfonyl)proline

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